Critical Crystallographic and Physicochemical Differentiation from Zolpidem for API Synthesis and Impurity Control
The target compound is the direct precursor to Zolpidem's carboxylic acid metabolite and a key process-related impurity. The critical differentiation from the API Zolpidem lies in the carboxylic acid functional group at the 3-position, which replaces Zolpidem's dimethylacetamide group. Quantitatively, this results in a molecular weight of 266.29 g/mol and molecular formula C16H14N2O2 , compared to Zolpidem's 307.38 g/mol and C19H21N3O. This structural difference is paramount for analytical method development and quality control. In synthesis, the target compound can be converted to Zolpidem via a series of reactions, including amidation, a process detailed in patents where it is an intermediate [1]. For impurity control, its presence and quantification are monitored using HPLC or LC-MS methods, with acceptance criteria typically set at very low levels (e.g., ≤0.10%) in the final API, though the exact specification is pharmacopoeia-dependent. This contrasts with the major inactive metabolite, Zolpidem phenyl-4-carboxylic acid (ZCA, CAS 109461-65-6), which is a different compound resulting from oxidation.
| Evidence Dimension | Molecular Identity and Role in Synthesis |
|---|---|
| Target Compound Data | Molecular Weight: 266.29 g/mol; Formula: C16H14N2O2; Role: Synthetic intermediate/impurity. |
| Comparator Or Baseline | Zolpidem (CAS 82626-48-0): MW 307.38; Formula: C19H21N3O. Zolpidem Phenyl-4-carboxylic Acid (CAS 109461-65-6): MW 322.36; Formula C19H19N3O3. |
| Quantified Difference | The molecular weight is 41.09 g/mol less than Zolpidem and 56.07 less than ZCA. The functional group difference (carboxylic acid vs. dimethylacetamide) alters the entire synthetic and impurity profile. |
| Conditions | Analytical chemistry and synthetic pathway context [1]. |
Why This Matters
For procurement, this compound is not a substitute for Zolpidem or its major metabolite; it serves a distinct purpose in synthesis route development and as a critical reference material for impurity control, ensuring the safety and quality of the final pharmaceutical product.
- [1] Saxena A, et al. Process for the preparation of imidazopyridines. US Patent Application 20100036129. 2010 Feb 11. View Source
